molecular formula C14H17F2NO3 B6600740 benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate CAS No. 1919864-94-0

benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate

Cat. No. B6600740
CAS RN: 1919864-94-0
M. Wt: 285.29 g/mol
InChI Key: BLXFEGWATGCXLK-UHFFFAOYSA-N
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Description

Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate is a compound with a wide range of applications in scientific research. It is a colorless, almost odorless, crystalline solid that is soluble in water and ethanol. It is also known as difluoromethoxybenzyl pyrrolidine-1-carboxylate (DFMP). This compound has been used in the synthesis of various pharmaceuticals, and it has been studied for its potential applications in biochemistry, molecular biology, and drug development.

Scientific Research Applications

Catalytic Reactions

In the field of organic chemistry, benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate plays a role in catalytic reactions. For instance, its reaction with [PtCl2(H2C=CH2)]2 and PPh3 in dioxane leads to the formation of pyrrolidine derivatives, demonstrating the compound's relevance in intramolecular hydroamination of unactivated olefins (Bender & Widenhoefer, 2005).

Synthesis of Pyrrolidine Derivatives

Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate is instrumental in the synthesis of various pyrrolidine derivatives. It's utilized in enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams, showcasing its versatility in organic synthesis (Andrews et al., 2003).

Role in Cholinesterase Inhibition

This compound has been explored for its potential in inhibiting cholinesterase enzymes. Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including this compound, have been tested for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating its potential therapeutic applications (Pizova et al., 2017).

Antimicrobial Properties

Studies have also highlighted the antimicrobial properties of related pyrrolidine derivatives. Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, for instance, have shown promising antibacterial activity, suggesting potential medical applications of similar compounds (Nural et al., 2018).

Anti-inflammatory and Analgesic Activity

Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate is structurally similar to compounds that have demonstrated anti-inflammatory and analgesic activities. This suggests potential applications in the development of new pharmaceuticals (Muchowski et al., 1985).

Crystal Structure Studies

The compound's derivatives have been studied for their crystal structures, which is crucial in understanding their chemical properties and potential applications in material sciences (Silva et al., 2012).

properties

IUPAC Name

benzyl 3-(difluoromethoxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c15-13(16)19-10-12-6-7-17(8-12)14(18)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXFEGWATGCXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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